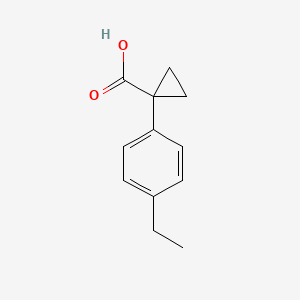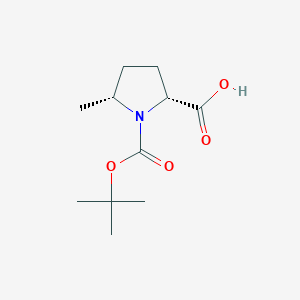
1-(4-Ethylphenyl)cyclopropane-1-carboxylic acid
概要
説明
1-(4-Ethylphenyl)cyclopropane-1-carboxylic acid is a fascinating chemical compound used in diverse scientific research. Its unique structure and properties make it an ideal candidate for studying drug design, organic synthesis, and molecular biology. This compound has a molecular weight of 190.24 g/mol and is known for its high purity and stability .
準備方法
The synthesis of 1-(4-Ethylphenyl)cyclopropane-1-carboxylic acid typically involves the reaction of 4-ethylbenzoic acid with bromoethane under alkaline conditions to obtain the corresponding alkyl bromide. This alkyl bromide is then converted to trans-2-(4-ethylphenyl)cyclopropane-1-carboxylic acid through a cyclopropane ring-opening reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
化学反応の分析
1-(4-Ethylphenyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitution, where the carboxylic acid group can be replaced by other functional groups.
Common reagents and conditions used in these reactions include mild temperatures, appropriate solvents, and catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-(4-Ethylphenyl)cyclopropane-1-carboxylic acid is used in various scientific research applications, including:
Chemistry: It serves as a building block in organic synthesis and is used in the development of new chemical reactions and methodologies.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Researchers explore its potential as a drug candidate or as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 1-(4-Ethylphenyl)cyclopropane-1-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways. The cyclopropane ring in its structure is known for its strained nature, which can lead to unique reactivity and interactions with enzymes, receptors, or other biomolecules. These interactions can modulate biological pathways and result in specific biological effects.
類似化合物との比較
1-(4-Ethylphenyl)cyclopropane-1-carboxylic acid can be compared with other similar compounds, such as:
- 1-(4-Methylphenyl)cyclopropane-1-carboxylic acid
- 1-(4-Propylphenyl)cyclopropane-1-carboxylic acid
- 1-(4-Butylphenyl)cyclopropane-1-carboxylic acid
These compounds share a similar cyclopropane ring structure but differ in the alkyl substituent on the phenyl ring. The uniqueness of this compound lies in its specific ethyl group, which can influence its reactivity, stability, and interactions in various applications.
特性
IUPAC Name |
1-(4-ethylphenyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-2-9-3-5-10(6-4-9)12(7-8-12)11(13)14/h3-6H,2,7-8H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHTCRMCNEUULBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2(CC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7-tosyl-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B1404325.png)




![(S)-Methyl 2-amino-3-(3,5-dichloro-4-((2-phenylbenzo[d]oxazol-7-yl)methoxy)phenyl)propanoate](/img/structure/B1404334.png)

![3-[3-(trifluoromethoxy)phenyl]-1H-pyrazole](/img/structure/B1404336.png)




